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Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098

Disclaimer: Publicly available scientific literature and chemical databases do not contain
specific information for a compound designated "VUF10148". It is possible that this is an
internal development code, has been discontinued, or is known by another name. This guide
will therefore focus on the well-characterized and closely related histamine H4 receptor
antagonist VUF6002, also known as JNJ10191584, which belongs to the same "VUF" series of
compounds and targets the same receptor. All subsequent information pertains to VUF6002.

Introduction to VUF6002 (JNJ10191584)

VUF6002 is a potent and selective antagonist of the histamine H4 receptor (H4R). The H4R is
the fourth and most recently discovered histamine receptor subtype and is primarily expressed
on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and
T cells. This expression profile implicates the H4R as a key modulator of immune and
inflammatory responses, making it an attractive therapeutic target for a range of disorders such
as allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases. VUF6002 serves as a
valuable research tool to investigate the physiological and pathophysiological roles of the H4R.

Quantitative Data for VUF6002 (JNJ10191584)
The following tables summarize the key in vitro and in vivo pharmacological data for VUF6002.

Table 1: In Vitro Binding Affinities and Functional Activity
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Parameter Species Cell LinelTissue Value
Ki (H4R) Human CHO cells 26 nM
Ki (H3R) Human CHO cells 14.1 pM
IC50 (Eosinophil ] ] )

) Human Primary eosinophils 530 nM
Chemotaxis)
IC50 (Mast Cell ]

Human Primary mast cells 138 nM

Chemotaxis)

Table 2: In Vivo Efficacy

Animal Model Disease Key Finding
) ) Inhibition of neutrophil
Mouse Zymosan-induced pleurisy o
infiltration
] ] Significant reduction in
Mouse Allergic pruritus model

scratching behavior

Experimental Protocols
Radioligand Binding Assay for Histamine H4 Receptor

This protocol is a representative method for determining the binding affinity (Ki) of a compound
like VUF6002 to the human histamine H4 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of VUF6002 for the human
H4 receptor expressed in a recombinant cell line.

Materials:
o Membranes from CHO cells stably expressing the human H4 receptor.
e [3H]-Histamine (Radioligand).

e VUF6002 (Test compound).

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Histamine (for non-specific binding determination).
e Binding Buffer: 50 mM Tris-HCI, pH 7.4.
e 96-well microplates.
o Glass fiber filters.
 Scintillation fluid and a scintillation counter.
Procedure:
o Prepare serial dilutions of VUF6002 in the binding buffer.
e In a 96-well plate, add in the following order:
o Binding buffer.
o A fixed concentration of [3H]-Histamine (e.g., at its Kd value).

o Either VUF6002 at varying concentrations, buffer for total binding, or a high concentration
of unlabeled histamine for non-specific binding.

o Cell membranes expressing the H4 receptor.
 Incubate the plate at 25°C for 60 minutes with gentle agitation.

» Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

e Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
o Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
o Quantify the bound radioactivity using a scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total binding.
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o Determine the IC50 value of VUF6002 by non-linear regression analysis of the competition
binding data.

» Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L])/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil Chemotaxis Assay

This protocol describes a method to assess the functional antagonism of VUF6002 on H4R-
mediated eosinophil chemotaxis.

Objective: To determine the inhibitory concentration (IC50) of VUF6002 on histamine-induced
chemotaxis of human eosinophils.

Materials:
« Isolated human eosinophils from peripheral blood.

o Chemotaxis chambers (e.g., Boyden chambers or multi-well Transwell plates with a 5 um
pore size polycarbonate membrane).

e Histamine (Chemoattractant).

e VUF6002 (Test compound).

e Assay medium: RPMI-1640 with 0.5% BSA.
» Cell staining and counting reagents.
Procedure:

« |solate eosinophils from the whole blood of healthy donors using density gradient
centrifugation followed by negative selection.

e Resuspend the purified eosinophils in the assay medium.

o Pre-incubate the eosinophils with various concentrations of VUF6002 or vehicle control for
30 minutes at 37°C.
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e Add histamine to the lower wells of the chemotaxis chamber.
e Place the cell suspension (pre-incubated with VUF6002) in the upper wells (the insert).
o |ncubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

» Remove the insert and scrape off the non-migrated cells from the upper surface of the
membrane.

» Fix and stain the migrated cells on the lower surface of the membrane.
e Count the number of migrated cells in several high-power fields using a microscope.

» Plot the number of migrated cells against the concentration of VUF6002 and determine the
IC50 value using non-linear regression.

Signaling Pathways and Visualizations

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the
Gai/o family of G proteins.

Canonical H4 Receptor Signaling Pathway

Activation of the H4R by an agonist (like histamine) leads to the dissociation of the Gai/o and
Gy subunits. The Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels. The Gy subunit can activate phospholipase C (PLC), resulting in
the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize
intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. These signaling
events ultimately lead to cellular responses such as chemotaxis and cytokine release.
VUF6002, as an antagonist, blocks the initial activation of the receptor by histamine.
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Caption: Canonical H4R signaling pathway and the antagonistic action of VUF6002.

Experimental Workflow for VUF6002 in a Chemotaxis
Assay

The following diagram illustrates the logical flow of an experiment to test the efficacy of
VUF6002 in inhibiting chemotaxis.
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Caption: Experimental workflow for assessing VUF6002's effect on chemotaxis.

¢ To cite this document: BenchChem. [In-Depth Technical Guide: VUF10148 and the
Histamine H4 Receptor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663098#vuf-10148-cas-number]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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